molecular formula C6H10N2O B15215185 N-Ethyl-3-methyl-1,2-oxazol-5-amine CAS No. 68764-59-0

N-Ethyl-3-methyl-1,2-oxazol-5-amine

Cat. No.: B15215185
CAS No.: 68764-59-0
M. Wt: 126.16 g/mol
InChI Key: GVONDJIPXGUCHI-UHFFFAOYSA-N
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Description

N-Ethyl-3-methyl-1,2-oxazol-5-amine is a heterocyclic compound featuring a five-membered isoxazole ring substituted with an ethyl group at the N-position and a methyl group at the 3-position. These compounds are typically synthesized via Schiff base reactions, where a primary amine reacts with a carbonyl-containing substrate to form an imine (C=N) linkage . Such derivatives are pivotal as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

68764-59-0

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-ethyl-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C6H10N2O/c1-3-7-6-4-5(2)8-9-6/h4,7H,3H2,1-2H3

InChI Key

GVONDJIPXGUCHI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

Industrial production of N-Ethyl-3-methylisoxazol-5-amine often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods are eco-friendly and produce less waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methylisoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, oximes, and amine derivatives .

Scientific Research Applications

N-Ethyl-3-methylisoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The substituents on the isoxazole ring significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-Ethyl-3-methyl-1,2-oxazol-5-amine N-Ethyl, 3-methyl C₆H₁₀N₂O 126.16 (calculated) Ethyl group enhances lipophilicity; methyl stabilizes ring conformation
4-Chloro-3-methyl-1,2-oxazol-5-amine 4-Chloro, 3-methyl C₄H₅ClN₂O 132.55 Chlorine increases electrophilicity; used in antiviral agents
3-(Propan-2-yl)-1,2-oxazol-5-amine 3-Isopropyl C₆H₁₀N₂O 126.16 Bulkier isopropyl group may hinder crystallization
N-[(E)-Anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine Anthracene substituent C₂₁H₁₈N₂O 314.38 Extended π-system enhances fluorescence; used in optoelectronics

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., ethyl) enhance stability .
  • Steric Effects: Bulky substituents (e.g., anthracene) reduce molecular packing efficiency but improve solubility in nonpolar solvents .

Crystallographic and Hydrogen Bonding Patterns

Crystal structures of related compounds reveal consistent intermolecular interactions:

  • N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine : Forms R₂²(6) hydrogen-bonded rings via C–H···O interactions (bond length: 2.65–2.72 Å). The dihedral angle between the isoxazole and benzodioxole rings is 7.94°, indicating near-planar geometry .
  • 3,4-Dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine : Exhibits π-π stacking (centroid separation: 3.75–3.90 Å) and C–H···π interactions, stabilizing the crystal lattice .
  • This compound (inferred) : Expected to form weaker hydrogen bonds (C–H···N/O) due to the absence of strong electron-withdrawing groups, leading to less dense packing.

Software Tools : Structures were resolved using SHELX-97 for refinement and visualized via ORTEP-3 .

Biological Activity

N-Ethyl-3-methyl-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is characterized by its unique oxazole ring structure, which contributes to its reactivity and interaction with biological targets. The compound is primarily studied for its antimicrobial and anticancer properties, along with other potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, derivatives containing the oxazole nucleus have shown significant antibacterial effects and the ability to inhibit biofilm formation in Enterococcus faecium .

Compound Activity Target
This compoundAntibacterialGram-positive and Gram-negative strains
Derivatives with oxazole nucleusAntibiofilmEnterococcus faecium

Anticancer Properties

The anticancer potential of this compound has also been explored. It is believed that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. Studies indicate that compounds with similar structural features can inhibit tumor growth and exhibit selective toxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in critical biochemical pathways. Its activity is mediated through the formation of stable complexes with target proteins, leading to alterations in their function.

Case Studies

  • Antimicrobial Study : A recent study demonstrated that this compound derivatives showed varying degrees of antibacterial activity against several pathogenic strains. The structure–activity relationship (SAR) analysis revealed that specific modifications to the oxazole ring could enhance antimicrobial efficacy while reducing toxicity .
  • Anticancer Investigation : In another study focused on cancer therapy, derivatives of this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for development as anticancer agents .

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